molecular formula C8H10O2S B155424 4-(2-Thienyl)butyric acid CAS No. 4653-11-6

4-(2-Thienyl)butyric acid

Cat. No. B155424
CAS RN: 4653-11-6
M. Wt: 170.23 g/mol
InChI Key: VYTXLSQVYGNWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Thienyl)butyric acid is a chemical compound that has been studied for its potential in various applications, including its role as a ligand in the synthesis of organotin(IV) derivatives. The interest in this compound is due to its structural similarity to other pharmacologically active substances and its ability to form complexes with metals, which can be used for biological activities .

Synthesis Analysis

The synthesis of organotin(IV) derivatives of 4-(2-thienyl)butyric acid involves the reaction of the ligand acid with tri- and diorganotin salts in specific molar ratios. The process is confirmed through various analytical techniques such as CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies. These methods ensure the correct formation of the desired compounds and help in determining their structure .

Molecular Structure Analysis

The molecular structure of the synthesized organotin(IV) derivatives is elucidated using NMR spectroscopy and X-ray crystallography. NMR data suggest a 5-coordinate geometry for the triorganotin(IV) derivatives and a 6-coordinate geometry for the diorganotin(IV) derivatives. X-ray crystallographic analysis further reveals that one of the compounds exhibits a polymeric 5-coordinate trigonal bipyramidal geometry .

Chemical Reactions Analysis

The study of 4-(2-thienyl)butyric acid and its derivatives includes an examination of their chemical reactions, particularly their ability to form complexes with organotin(IV) salts. The resulting organotin(IV) derivatives are then analyzed for their potential biological activities, which are hypothesized to involve interference with bacterial cell wall formation and cellular integrity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-thienyl)butyric acid derivatives are characterized using various analytical techniques. The antimicrobial studies conducted on these compounds show promising results against different strains of bacteria and fungi. The compounds' mode of action is believed to be through the disruption of cell wall synthesis in bacteria and the prevention of nutrient intake or waste export, leading to cell death. Some of the compounds exhibit antifungal activity comparable to standard drugs, suggesting their potential use in developing new antimicrobial agents .

Scientific Research Applications

  • Crystal Structure Analysis : 4-(2-Thienyl)butyric acid has been analyzed for its crystal structure. The X-ray crystal structures of its analogs have been reported, providing insights into their conformations and molecular interactions (Pirard et al., 1993).

  • Enantiomeric Resolution : Studies have focused on the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analog of 4-(2-Thienyl)butyric acid, using high-performance liquid chromatography (HPLC) (Vaccher et al., 1995).

  • Microwave Synthesis and Purification : The compound has been synthesized and purified using microwave-promoted synthesis and fluorous purification procedures. This approach is significant for applications in self-assembled monolayer semiconductor applications (McCairn et al., 2008).

  • Electropolymerization : 4-(2-Thienyl)butyric acid derivatives have been used in the synthesis and electropolymerization of compounds like N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, indicating potential applications in polymer science (Lengkeek et al., 2010).

  • Butyric Acid Production : The compound is related to butyric acid, which is used in various industries. Studies have focused on improving microbial butyric acid production, which is relevant to food, pharmaceuticals, and other industries (Jiang et al., 2018).

  • Organotin(IV) Derivatives Synthesis : 4-(2-Thienyl)butyric acid has been used to synthesize organotin(IV) derivatives. These compounds were evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial drugs (Shaheen et al., 2017).

  • Erythroid Differentiation : Related studies on butyric acid have shown its role in inducing erythroid differentiation in cultured erythroleukemic cells. This suggests potential applications in medical research and therapy (Leder & Leder, 1975).

  • Hydrogenation Processes : Research has been conducted on the hydrogenation of derivatives of 2-oxo-4-(2-thienyl)butenoic acid, a related compound, which has implications for chemical synthesis processes (Slavinskaya et al., 1998).

  • Treatment of Colorectal Cancer : Butyric acid, related to 4-(2-Thienyl)butyric acid, has been explored for its potential in the treatment of colorectal cancer, showing the compound's relevance in oncological research (Pouillart, 1998).

  • Electronic Structure in Organic Photovoltaics : Studies on the electronic structure of fullerene derivatives, including those related to 4-(2-Thienyl)butyric acid, have implications for organic photovoltaics (Nakanishi et al., 2014).

Safety And Hazards

4-(2-Thienyl)butyric acid causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXLSQVYGNWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196868
Record name 4-(2-Thienyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)butyric acid

CAS RN

4653-11-6
Record name 2-Thiophenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4653-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienyl)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Thienyl)Butyric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(2-Thienyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiophenebutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-THIENYL)BUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (99%) (2.2 MI, 45.9 mmol) and KOH pellets (2.37 g, 42.4 mmol) were added to a solution of 4-oxo-4-(thiophen-2-yl)butanoic acid (2.3 g, 12.48 mmol) in ethylene glycol (30 MI), and the reaction mixture was heated to 180° C. for 10 h. The reaction mixture was cooled to room temperature and diluted with water. The aqueous layer was washed with diethyl ether, acidified with 6N HCl and then extracted with diethyl ether. The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 2% MeOH in CH2Cl2), to get 4-(thiophen-2-yl)butanoic acid (1.8 g, yield 85%). 1H NMR (300 MHz, DMSO-d6) δ 12.06 (s, 1H), 7.31-7.29 (m, 1H), 6.94-6.91 (m, 1H), 6.84-6.82 (m, 1H), 2.82-2.77 (t, J=7.7 Hz, 2H), 2.27-2.22 (t, J=7.3 Hz, 2H), 1.86-1.76 (m, 2H). MS (ESI) m/z: Calculated for C8H10O2S: 170.04. found: 170.8 (M+H)+
Quantity
45.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.6 g (0.019 mol) of 4-(2-thienyl)-4-keto-butyric acid, 2.74 ml (0.07 mol) of hydrazine 98%, 3.69 g (0.066 mol) of potash and 42 ml of diethylene glycol are placed in a two-necked flask equipped with a magnetic stirrer. The medium is heated for 7 h at 190° C. The medium is a clear uniform yellow. When it has cooled to room temperature it is hydrolysed with 200 ml of water. The diethylene glycol is extracted with 5 times 100 ml of ether. The aqueous phase is then acidified to pH 1 and extracted. The acid is absorbed in a solution of soda 5% washed with ether then acidified and absorbed for the last time in ether which is dried over MgSO4 and concentrated. 2.74 g of a clear yellow oil is obtained. Yield=85%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Thienyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-(2-Thienyl)butyric acid
Reactant of Route 3
Reactant of Route 3
4-(2-Thienyl)butyric acid
Reactant of Route 4
4-(2-Thienyl)butyric acid
Reactant of Route 5
4-(2-Thienyl)butyric acid
Reactant of Route 6
Reactant of Route 6
4-(2-Thienyl)butyric acid

Citations

For This Compound
80
Citations
F Shaheen, M Sirajuddin, S Ali, PJ Dyson… - Journal of the Iranian …, 2017 - Springer
A series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, …
Number of citations: 5 link.springer.com
LH Lash, JJ Tokarz - Toxicology, 1995 - Elsevier
Relative cytotoxicity and mechanism of action of thiophenes were investigated in suspensions of freshly isolated renal proximal tubular (PT) and distal tubular (DT) cells using 4-(2-…
Number of citations: 13 www.sciencedirect.com
VA Slavinskaya, DÉ Sile, NG Panchenko… - Chemistry of …, 1998 - Springer
The hydrogenation of sodium and ethyl 2-oxo-4-(2-thienyl)butenoate at Raney nickel and palladium black was investigated. With Raney nickel the reaction products were the …
Number of citations: 3 link.springer.com
Y Izumi, H Fukuda, Y Tani, K Ogata - Agricultural and Biological …, 1978 - Taylor & Francis
5-(2-Thienyl)-valeric acid (TVA) was found to inhibit the growth of Bacillus sphaericus. The inhibition was restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB) and 7, 8-…
Number of citations: 10 www.tandfonline.com
LI Belen'kii, VI Smirnov - Russian Chemical Bulletin, 2013 - Springer
The geometry and electronic structures of complexes of 4-oxo-4-(2-thienyl)- and 4-oxo-4-(5-methyl-2-thienyl)butyryl chlorides with aluminum chloride, as well as the corresponding …
Number of citations: 3 link.springer.com
V Slavinska, D Sile, G Rozenthal, G Maurops… - Chemistry of …, 2006 - Springer
The hydrogenation of ethyl 4-R-2,4-dioxobutyrates (R = phenyl, 2-furyl) at 5% Pt/Al 2 O 3 catalyst, modified with cinchonidine, and at palladium black was investigated. The former had …
Number of citations: 5 link.springer.com
VI Smirnov, AV Afanas' ev, LI Belen'kii - Chemistry of heterocyclic …, 2011 - Springer
The reactions of thiophene, 2-methyl-, and 2-bromothiophene with succinyl dichloride in the presence of AlCl 3 , TiCl 4 , and SnCl 4 have been studied. The effect of the acylation …
Number of citations: 3 link.springer.com
S Nishimura, E Imoto - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
By Shoji NISHIMURA and Eiji IMOTO (Received June 30, 1961) Biotin is a very important growth-promoting factor for yeast and other micro-organisms. Since Harris2) and his co-…
Number of citations: 16 www.journal.csj.jp
VI Smirnov, AV Afanas' ev, IS Prostakishin… - Chemistry of …, 2013 - Springer
In the reaction of 3-bromothiophene with succinyl chloride in the presence of AlCl 3 , a mixture of three isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones was formed. The …
Number of citations: 7 link.springer.com
Q Wang, Z Li, H Yang, F Li, Z Ding, F Tao - Synthesis, 2003 - thieme-connect.com
A synthetic approach to the previously unknown thieno [2, 3-f][1, 2, 4] triazolo [1, 5-a] azepine derivatives was efficiently accomplished by cycloaddition of the bicyclic 1-aza-2-…
Number of citations: 12 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.